2-(Aminooxy)propan-1-ol
Description
2-(Aminooxy)propan-1-ol is an amino alcohol derivative characterized by an aminooxy (-ONH₂) functional group attached to the second carbon of a propanol backbone. Such compounds are typically used in pharmaceutical and chemical research, particularly as intermediates in organic synthesis or chiral building blocks .
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-aminooxypropan-1-ol |
InChI |
InChI=1S/C3H9NO2/c1-3(2-5)6-4/h3,5H,2,4H2,1H3 |
InChI Key |
SZVUPDRKOWDKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)ON |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2-(Aminooxy)propan-1-ol and its analogs:
Physicochemical Properties
- Stability and Reactivity: (R)-2-Aminopropan-1-ol and (S)-1-Aminopropan-2-ol are stable under recommended storage conditions but incompatible with strong oxidizers, generating hazardous decomposition products (e.g., CO, CO₂, NOₓ) .
- Physical State: Most analogs (e.g., (R)-2-Aminopropan-1-ol) are colorless to pale yellow liquids, while bulky derivatives like the diphenyl compound may exist as solids .
Research Findings and Data Gaps
- Synthetic Utility: Amino-propanols like (S)-1-Aminopropan-2-ol serve as chiral precursors in asymmetric synthesis, whereas diphenyl derivatives may act as catalysts or ligands in metal-mediated reactions .
- Data Limitations: Critical parameters (e.g., melting/boiling points, solubility) for 2-(Aminooxy)propan-1-ol and its analogs remain uncharacterized in the provided evidence, highlighting the need for further experimental studies .
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